Cas no 21953-91-3 (2-(4-methoxyphenoxy)acetohydrazide)
2-(4-methoxyphenoxy)acetohydrazide Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-(4-methoxyphenoxy)-, hydrazide
- 2-(4-Methoxyphenoxy)acetohydrazide
- N-AMINO-2-(4-METHOXYPHENOXY)ETHANAMIDE
- (4-methoxyphenoxy)acetic acid hydrazide
- (4-Methoxy-phenoxy)-acetic acid hydrazide
- 4-methoxyphenoxyacetic acid hydrazide
- 4-methoxy-phenoxy-acetohydrazide
- AC1LERAV
- AC1Q4DO4
- AC1Q5PX5
- F1099-0051
- Oprea1_201718
- SureCN5434584
- CS-0197023
- p-methoxy-2-phenoxyacetohydrazide
- MFCD00245282
- SR-01000423861
- Z56869436
- Oprea1_522604
- HMS1609E06
- E73995
- DTXSID10351116
- FHYDKLWLDUMAIU-UHFFFAOYSA-N
- FT-0678124
- 21953-91-3
- AKOS000116154
- MS-6987
- EN300-03725
- SR-01000423861-1
- SCHEMBL5434584
- BBL019009
- ALBB-002572
- STK039772
- 2-(4-methoxyphenoxy)acetohydrazide
-
- MDL: MFCD00245282
- Inchi: 1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
- InChI Key: FHYDKLWLDUMAIU-UHFFFAOYSA-N
- SMILES: O(CC(NN)=O)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 196.08486
- Monoisotopic Mass: 196.084792
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 73.6
Experimental Properties
- Density: 1.199
- Boiling Point: 432.3°Cat760mmHg
- Flash Point: 215.3°C
- Refractive Index: 1.541
- PSA: 73.58
2-(4-methoxyphenoxy)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M226463-10mg |
2-(4-Methoxyphenoxy)acetohydrazide |
21953-91-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M226463-50mg |
2-(4-Methoxyphenoxy)acetohydrazide |
21953-91-3 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M226463-100mg |
2-(4-Methoxyphenoxy)acetohydrazide |
21953-91-3 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Fluorochem | 011074-1g |
N-Amino-2-(4-methoxyphenoxy)ethanamide |
21953-91-3 | = 95% (HPLC) | 1g |
£33.00 | 2022-03-01 | |
| Fluorochem | 011074-5g |
N-Amino-2-(4-methoxyphenoxy)ethanamide |
21953-91-3 | = 95% (HPLC) | 5g |
£141.00 | 2022-03-01 | |
| Fluorochem | 011074-10g |
N-Amino-2-(4-methoxyphenoxy)ethanamide |
21953-91-3 | = 95% (HPLC) | 10g |
£268.00 | 2022-03-01 | |
| Fluorochem | 011074-25g |
N-Amino-2-(4-methoxyphenoxy)ethanamide |
21953-91-3 | = 95% (HPLC) | 25g |
£536.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182853-25g |
2-(4-methoxyphenoxy)acetohydrazide |
21953-91-3 | 98% | 25g |
¥4314.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182853-1g |
2-(4-methoxyphenoxy)acetohydrazide |
21953-91-3 | 98% | 1g |
¥649.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182853-5g |
2-(4-methoxyphenoxy)acetohydrazide |
21953-91-3 | 98% | 5g |
¥1656.90 | 2023-09-01 |
2-(4-methoxyphenoxy)acetohydrazide Suppliers
2-(4-methoxyphenoxy)acetohydrazide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-(4-methoxyphenoxy)acetohydrazide
Introduction to 2-(4-methoxyphenoxy)acetohydrazide (CAS No: 21953-91-3)
2-(4-methoxyphenoxy)acetohydrazide is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 21953-91-3, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-methoxyphenoxy moiety and an acetohydrazide functional group imparts distinct reactivity, making it a valuable intermediate in synthetic organic chemistry and a candidate for further exploration in therapeutic contexts.
The 4-methoxyphenoxy group, a derivative of anisole, contributes to the compound's hydrophobicity and electronic properties, which can influence its interaction with biological targets. This feature is particularly relevant in the design of molecules that require specific solubility profiles or binding affinities. On the other hand, the acetohydrazide moiety introduces reactivity that is useful in forming hydrazones or participating in condensation reactions, which are common in the synthesis of heterocyclic compounds. These structural attributes make 2-(4-methoxyphenoxy)acetohydrazide a versatile building block for more complex molecular architectures.
In recent years, there has been growing interest in the development of novel pharmacophores that combine multiple functional groups to enhance biological activity. The combination of an aromatic ring with methoxy substitution and an acetohydrazide group in 2-(4-methoxyphenoxy)acetohydrazide aligns with this trend. Studies have shown that such structures can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 4-methoxyphenoxy moiety has been observed to modulate enzyme activity and receptor binding, while the acetohydrazide group can participate in covalent interactions with biological targets, leading to potent effects.
One of the most compelling aspects of 2-(4-methoxyphenoxy)acetohydrazide is its potential as a scaffold for drug discovery. Researchers have leveraged its structural features to develop derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For instance, modifications to the 4-methoxyphenoxy ring can alter electronic distribution, affecting binding affinity and metabolic stability. Similarly, variations in the acetohydrazide group can influence reactivity and bioavailability. These findings underscore the importance of 2-(4-methoxyphenoxy)acetohydrazide as a starting point for generating novel drug candidates.
The synthesis of 2-(4-methoxyphenoxy)acetohydrazide involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of 4-methoxyphenol derivatives, which are then coupled with aceto hydrazide under appropriate conditions. This synthetic route underscores the compound's role as a key intermediate in pharmaceutical manufacturing. Advances in synthetic methodologies have further refined these processes, enabling higher yields and purities, which are critical for industrial-scale production.
From a computational chemistry perspective, 2-(4-methoxyphenoxy)acetohydrazide has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the compound's structure influences its binding affinity and selectivity. For example, molecular dynamics simulations have revealed that the 4-methoxyphenoxy group adopts specific orientations within binding pockets, while the acetohydrazide moiety forms critical hydrogen bonds. Such information is invaluable for rational drug design and optimizing lead compounds.
The pharmacological profile of 2-(4-methoxyphenoxy)acetohydrazide has been explored through both in vitro and in vivo studies. In cell-based assays, this compound has demonstrated potential against various disease models, including inflammation and cancer. The ability of the 4-methoxyphenoxy group to interact with transcription factors and signaling pathways has been particularly noted. Additionally, the reactivity of the acetohydrazide group has been exploited to develop prodrugs or bioconjugates that enhance delivery or target specificity.
Recent research has also highlighted the role of 2-(4-methoxyphenoxy)acetohydrazide in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. The structural features of this compound make it an attractive candidate for designing inhibitors that target specific kinases. By modifying the 4-methoxyphenoxy ring or introducing additional functional groups at the acetohydrazide position, researchers can fine-tune binding interactions to achieve high selectivity and potency.
The environmental impact of synthesizing and using 2-(4-methoxyphenoxy)acetohydrazide is another area of consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These approaches align with broader trends in sustainable chemistry and highlight the compound's adaptability to evolving industrial practices. Furthermore, biodegradability studies have been conducted to assess how this compound behaves in natural systems, ensuring that its use does not pose undue environmental risks.
In conclusion,2-(4-methoxyphenoxy)acetohydrazide (CAS No: 21953-91-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic versatility and biological activity, make it a valuable asset for chemists working on drug discovery programs.* Future studies will likely continue to uncover new applications for this compound, further solidifying its importance in medicinal chemistry.*
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